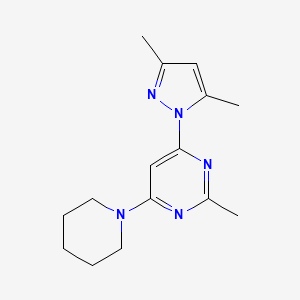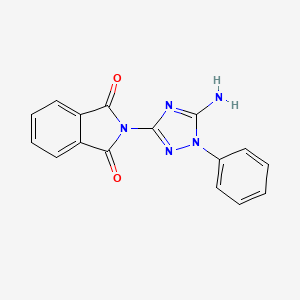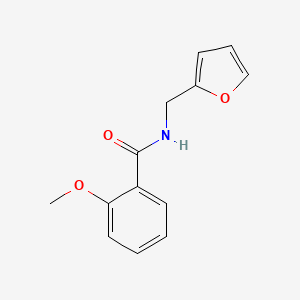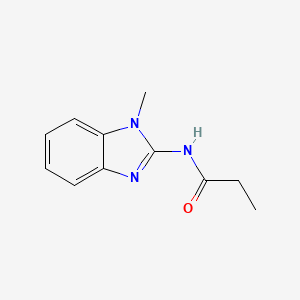
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine, also known as DPP-4 inhibitor, is a class of drugs used for the treatment of type 2 diabetes. This compound works by inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones. Incretin hormones play a crucial role in regulating glucose homeostasis, and by inhibiting DPP-4, DPP-4 inhibitors increase the levels of these hormones, leading to improved glycemic control.
Wirkmechanismus
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine inhibitors involves the inhibition of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine, an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine inhibitors increase the levels of these hormones, leading to enhanced insulin secretion, reduced glucagon secretion, and improved glucose uptake by peripheral tissues.
Biochemical and physiological effects:
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine inhibitors have been shown to have various biochemical and physiological effects, including improved glycemic control, reduced inflammation, improved endothelial function, and reduced oxidative stress. These effects may be beneficial in preventing or treating various complications associated with diabetes and other diseases, such as cardiovascular diseases, diabetic nephropathy, and diabetic retinopathy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine inhibitors in lab experiments include their specificity for 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine, their ability to increase the levels of incretin hormones, and their well-established safety profile. However, the limitations of using 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine inhibitors in lab experiments include their cost, their potential interactions with other drugs, and the need for careful monitoring of glucose levels.
Zukünftige Richtungen
There are several future directions for the research and development of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine inhibitors, including the investigation of their therapeutic potential in other diseases, such as Alzheimer's disease and cancer. In addition, the development of more potent and selective 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine inhibitors, as well as the combination of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine inhibitors with other drugs, may further improve their efficacy and safety. Finally, the identification of biomarkers that can predict the response to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine inhibitors may help to personalize the treatment of diabetes and other diseases.
Synthesemethoden
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine involves the reaction of 3,5-dimethyl-1H-pyrazole-1-carboxylic acid with 2-methyl-6-(1-piperidinyl)pyrimidin-4-amine in the presence of a coupling agent such as HATU or EDC. The reaction is carried out in a suitable solvent such as DMF or DMSO, and the final product is obtained by purification using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine inhibitors have been extensively studied for their potential therapeutic uses in various diseases, including type 2 diabetes, obesity, and cardiovascular diseases. In addition to their glucose-lowering effects, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine inhibitors have been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects, which may be beneficial in preventing or treating various complications associated with diabetes and other diseases.
Eigenschaften
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-2-methyl-6-piperidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5/c1-11-9-12(2)20(18-11)15-10-14(16-13(3)17-15)19-7-5-4-6-8-19/h9-10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKPGCBMNZLNHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(difluoromethyl)-3-[(2-ethyl-1H-imidazol-1-yl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5773701.png)
![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-fluorophenyl)benzamide](/img/structure/B5773705.png)



![1-{2-[(4-chloro-1-naphthyl)oxy]ethyl}pyrrolidine](/img/structure/B5773725.png)

![N-(3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5773756.png)
![5-[(2-fluorobenzoyl)amino]isophthalic acid](/img/structure/B5773763.png)




